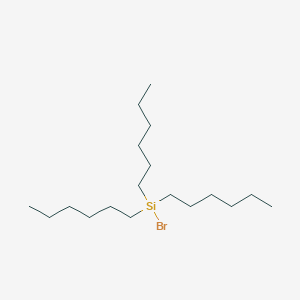
Bromotrihexylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromotrihexylsilane is an organosilicon compound with the chemical formula C₁₈H₃₉BrSi . It is a silyl halide, characterized by the presence of a silicon atom bonded to a bromine atom and three hexyl groups. This compound is typically a colorless liquid under standard conditions and is known for its stability in the absence of water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromotrihexylsilane can be synthesized through the reaction of silicon tetrabromide with hexylmagnesium bromide in a Grignard reaction . The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
SiBr4+3C6H13MgBr→C18H39BrSi+3MgBr2
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale Grignard reactions, where silicon tetrabromide is reacted with hexylmagnesium bromide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction mixture is then purified through distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Bromotrihexylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form silanols.
Reduction Reactions: The compound can be reduced to form trihexylsilane.
Oxidation Reactions: this compound can be oxidized to form siloxanes.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or alkoxides under basic conditions.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride.
Oxidation Reactions: Utilize oxidizing agents such as hydrogen peroxide or ozone.
Major Products Formed
Silanols: Formed from substitution reactions.
Trihexylsilane: Resulting from reduction reactions.
Siloxanes: Produced through oxidation reactions.
Applications De Recherche Scientifique
Bromotrihexylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of bromotrihexylsilane involves the formation of a reactive intermediate when the bromine atom is displaced by a nucleophile. This intermediate can then undergo further reactions to form the desired product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromotrimethylsilane: Another silyl halide with three methyl groups instead of hexyl groups.
Chlorotrihexylsilane: Similar structure but with a chlorine atom instead of bromine.
Trihexylsilane: Lacks the halide group, making it less reactive in certain types of reactions.
Uniqueness
Bromotrihexylsilane is unique due to its combination of a bromine atom and three hexyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in organic synthesis and industrial applications where specific reactivity is required .
Propriétés
Numéro CAS |
11643-50-8 |
|---|---|
Formule moléculaire |
C18H39BrSi |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
bromo(trihexyl)silane |
InChI |
InChI=1S/C18H39BrSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
Clé InChI |
CDYBQTCHNJVRMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](CCCCCC)(CCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



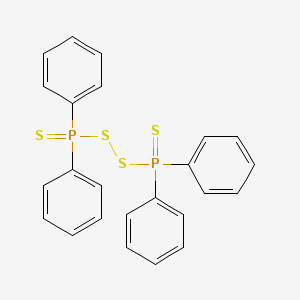
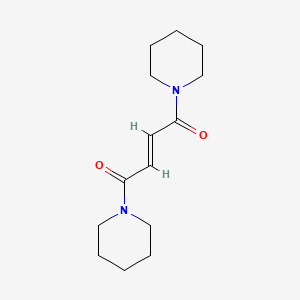
![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
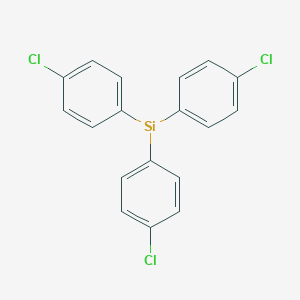

![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
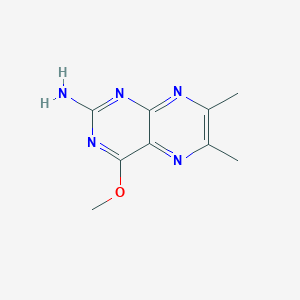


![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
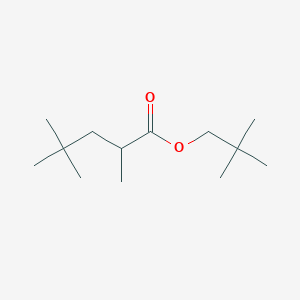
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
